
3-(3-Methoxy-9H-carbazol-9-YL)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methoxy-9H-carbazol-9-YL)propanenitrile is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a methoxy group attached to the carbazole ring, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-9H-carbazol-9-YL)propanenitrile typically involves the reaction of 3-methoxy-9H-carbazole with a suitable nitrile precursor. One common method includes the use of 3-methoxy-9H-carbazole and 3-bromopropionitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Methoxy-9H-carbazol-9-YL)propanenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: 3-(3-Hydroxy-9H-carbazol-9-YL)propanenitrile.
Reduction: 3-(3-Methoxy-9H-carbazol-9-YL)propanamine.
Substitution: Various substituted carbazole derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
3-(3-Methoxy-9H-carbazol-9-YL)propanenitrile has several applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Material Science: Investigated for use in memory devices and other electronic applications.
Wirkmechanismus
The mechanism of action of 3-(3-Methoxy-9H-carbazol-9-YL)propanenitrile in electronic applications involves its ability to transport charge carriers. The methoxy group can influence the electron density on the carbazole ring, affecting its electronic properties. In memory devices, the compound can undergo reversible redox reactions, facilitating charge storage and release .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(9H-carbazol-3-yl)propanenitrile: Lacks the methoxy group, which can result in different electronic properties.
3-Carbazol-9-yl-propionic acid derivatives: These compounds have different functional groups attached to the carbazole ring, influencing their reactivity and applications.
Uniqueness
3-(3-Methoxy-9H-carbazol-9-YL)propanenitrile is unique due to the presence of the methoxy group, which can enhance its solubility and electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in OLEDs and memory devices .
Eigenschaften
CAS-Nummer |
61606-42-6 |
|---|---|
Molekularformel |
C16H14N2O |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
3-(3-methoxycarbazol-9-yl)propanenitrile |
InChI |
InChI=1S/C16H14N2O/c1-19-12-7-8-16-14(11-12)13-5-2-3-6-15(13)18(16)10-4-9-17/h2-3,5-8,11H,4,10H2,1H3 |
InChI-Schlüssel |
MSRCJYCIIQABMM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N(C3=CC=CC=C32)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


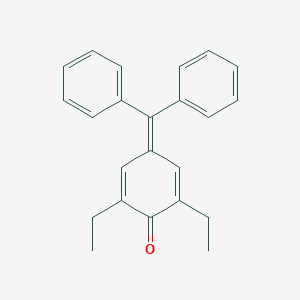
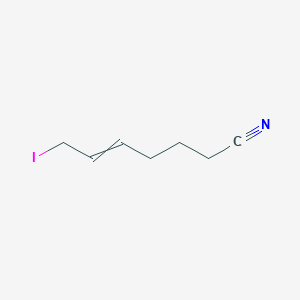
![3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14590816.png)
![(4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone](/img/structure/B14590822.png)
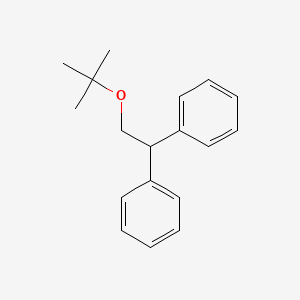

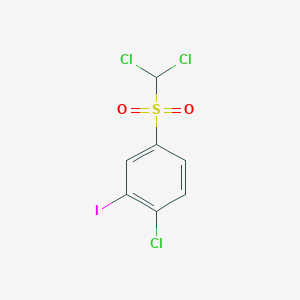

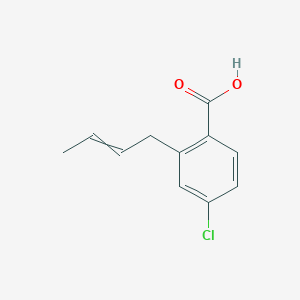
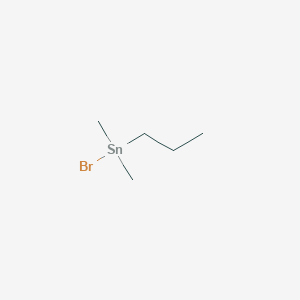
![5-Phenylbicyclo[3.3.1]nonan-2-one](/img/structure/B14590876.png)
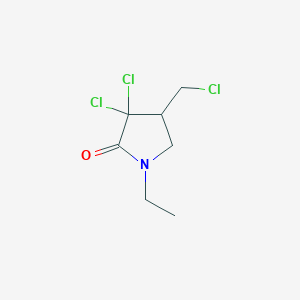
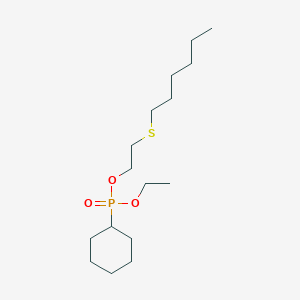
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2-bromo-4-methylphenyl)amino]-](/img/structure/B14590890.png)
